4-Ethoxycarbonyl-2-chlorophenylisothiocyanate
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Overview
Description
. It is a member of the isothiocyanate family, which are known for their diverse applications in organic synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxycarbonyl-2-chlorophenylisothiocyanate can be synthesized through various methods. One common method involves the reaction of 4-ethoxycarbonyl-2-chloroaniline with thiophosgene under controlled conditions . The reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions . The yield of this reaction can be optimized by adjusting the reaction temperature and time.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-2-chlorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Solvents: Dimethylbenzene and other non-polar solvents are often used to facilitate these reactions.
Major Products Formed
Thiourea Derivatives: When reacted with primary amines, this compound forms thiourea derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Ethoxycarbonyl-2-chlorophenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxycarbonyl-2-chlorophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: Similar in structure but lacks the ethoxycarbonyl and chloro substituents.
Methylisothiocyanate: Contains a methyl group instead of the ethoxycarbonyl group.
Uniqueness
4-Ethoxycarbonyl-2-chlorophenylisothiocyanate is unique due to the presence of both the ethoxycarbonyl and chloro substituents, which confer distinct reactivity and properties compared to other isothiocyanates.
Properties
IUPAC Name |
ethyl 3-chloro-4-isothiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUQACIVVZTISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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